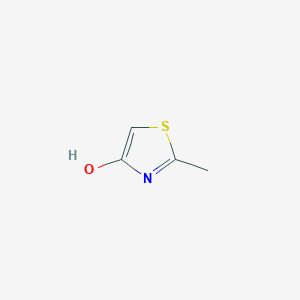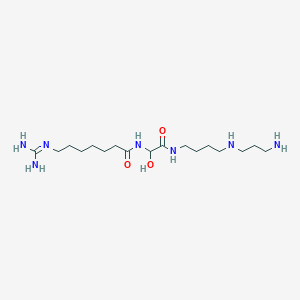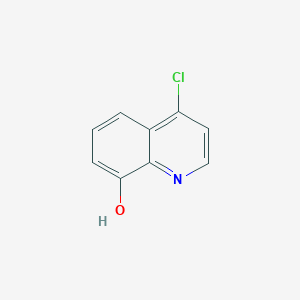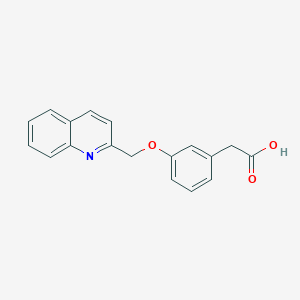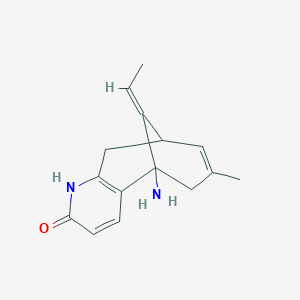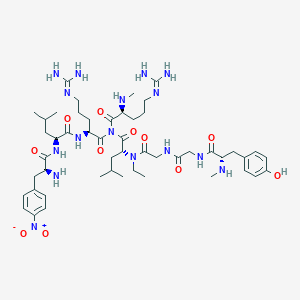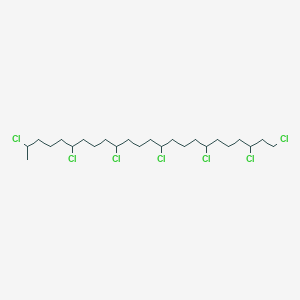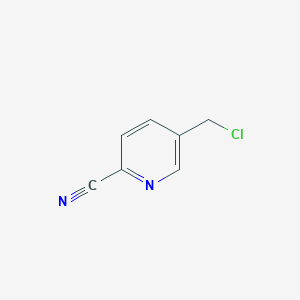
5-(Chloromethyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
“5-(Chloromethyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C7H5ClN2. It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “5-(Chloromethyl)pyridine-2-carbonitrile” were not found, similar compounds such as “2-chloro-5-(chloromethyl)pyridine” can be chlorinated under liquid-phase conditions to afford intermediates like “2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)”. Subsequent vapor–phase fluorination of 2,3,5-DCTC produces "2,3,5-DCTF" .Molecular Structure Analysis
The molecular structure of “5-(Chloromethyl)pyridine-2-carbonitrile” consists of a pyridine ring with a chloromethyl group attached at the 5th position and a carbonitrile group at the 2nd position .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
5-(Chloromethyl)pyridine-2-carbonitrile serves as a precursor in the synthesis of pyrimidine-5-carbonitrile derivatives, which are investigated as anticancer agents targeting EGFRWT and EGFRT790M . These derivatives exhibit cytotoxic activities against various human tumor cell lines and show promise as ATP mimicking tyrosine kinase inhibitors.
Material Science: Organic Semiconductors
In material science, derivatives of 5-(Chloromethyl)pyridine-2-carbonitrile are utilized in the development of organic semiconductors . These compounds are integral in advancing technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Chemistry: Synthesis of Heterocycles
This compound is instrumental in organic chemistry for the synthesis of heterocyclic compounds . It’s involved in key reactions that form the backbone of many biologically active molecules and industrial chemicals.
Analytical Chemistry: Chemical Probes
In analytical chemistry, 5-(Chloromethyl)pyridine-2-carbonitrile can be used to develop chemical probes for various assays due to its reactive chloromethyl group, which can bind to other molecules, aiding in the detection and quantification of biological substances .
Biochemistry: Enzyme Inhibition Studies
The compound is used in biochemistry for studying enzyme inhibition . Its derivatives can mimic ATP, allowing researchers to explore the inhibition mechanisms of enzymes critical for cancer cell proliferation.
Environmental Science: Pollution Monitoring
Derivatives of 5-(Chloromethyl)pyridine-2-carbonitrile may be used in environmental science to monitor pollution levels. Its reactivity with various environmental pollutants can help in developing sensors or assays for detecting harmful substances .
Pharmacology: Drug Development
In pharmacology, this compound’s derivatives are explored for their potential as drug candidates. They are particularly valuable in the development of new pharmacological agents due to their structural versatility and biological activity .
Industrial Chemistry: Corrosion Inhibitors
In industrial applications, derivatives of 5-(Chloromethyl)pyridine-2-carbonitrile are used as corrosion inhibitors. Their ability to form protective layers on metals makes them valuable in preserving industrial machinery and infrastructure .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-(Chloromethyl)pyridine-2-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic intracellular protein-tyrosine kinase activity, and triggering a signal transduction cascade .
Mode of Action
The compound interacts with its target, EGFR, by mimicking ATP . This interaction inhibits the tyrosine kinase activity of EGFR, preventing the receptor from activating the signal transduction cascades that lead to DNA synthesis and cell proliferation .
Biochemical Pathways
The inhibition of EGFR leads to the disruption of several biochemical pathways. The most significant of these is the MAPK pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, the compound prevents the activation of this pathway, leading to decreased cell proliferation .
Pharmacokinetics
Similar pyrimidine derivatives have been shown to have good bioavailability
Result of Action
The result of the action of 5-(Chloromethyl)pyridine-2-carbonitrile is a decrease in cell proliferation . This is due to its inhibition of EGFR, which disrupts the MAPK pathway and other pathways involved in cell proliferation and survival . This makes the compound a potential candidate for the treatment of cancers that overexpress EGFR .
Propriétés
IUPAC Name |
5-(chloromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMVOYGAZCZVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559931 | |
| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)pyridine-2-carbonitrile | |
CAS RN |
105954-37-8 | |
| Record name | 5-(Chloromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




